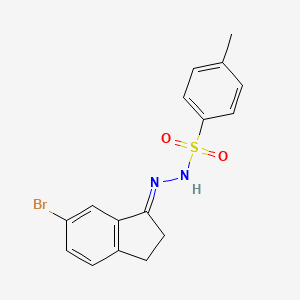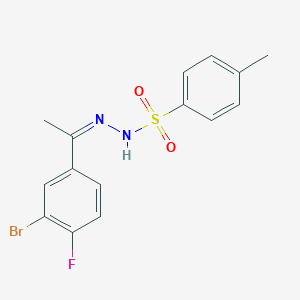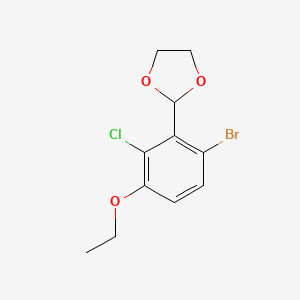
N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide, also known as 6-Bromo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-Br-DHI-MBSH) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. It is a brominated indene derivative with a sulfonohydrazide group, and is structurally related to other compounds such as 6-chloro-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-Cl-DHI-MBSH) and 6-iodo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-I-DHI-MBSH). This compound has been used in a variety of scientific research applications due to its unique structure and properties.
Scientific Research Applications
6-Br-DHI-MBSH has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, and has been used as a catalyst in organic reactions. It has also been used in the synthesis of polymers, as well as in the synthesis of organic compounds. Additionally, 6-Br-DHI-MBSH has been used as a fluorescent probe for the detection of certain metals, and has been used in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 6-Br-DHI-MBSH is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it is able to accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions. Additionally, the compound is believed to be able to act as a nucleophile, which means that it is able to donate electrons to other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-DHI-MBSH have not yet been fully studied. However, it is believed that the compound may have some anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Br-DHI-MBSH in laboratory experiments is its ability to act as a Lewis acid and nucleophile. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions. Additionally, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, the compound is not suitable for use in human clinical trials due to its lack of toxicity data.
Future Directions
There are a number of potential future directions for the study of 6-Br-DHI-MBSH. These include further research into the compound’s potential anti-inflammatory and antioxidant properties, as well as its potential to induce apoptosis in cancer cells. Additionally, further research could be conducted into the compound’s potential for use in drug delivery systems and the development of new catalysts. Finally, further research could be conducted into the compound’s potential for use in the synthesis of polymers and other organic compounds.
Synthesis Methods
6-Br-DHI-MBSH is synthesized through a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 6-bromo-2,3-dihydro-1H-indene in aqueous dimethyl sulfoxide (DMSO) at room temperature. This reaction yields the desired product, 6-bromo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonate (6-Br-DHI-MBS). The second step involves the reaction of 6-Br-DHI-MBS with hydrazine hydrate in ethanol at room temperature, which results in the formation of 6-Br-DHI-MBSH. The third and final step involves the purification of the compound using silica gel column chromatography.
properties
IUPAC Name |
N-[(E)-(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-11-2-7-14(8-3-11)22(20,21)19-18-16-9-5-12-4-6-13(17)10-15(12)16/h2-4,6-8,10,19H,5,9H2,1H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQTUKPIMFZZCU-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290469.png)
![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B6290479.png)
![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)


![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)





